Ethyl 1H-pyrazolo[4,3-B]pyridine-6-carboxylate
Overview
Description
Ethyl 1H-pyrazolo[4,3-B]pyridine-6-carboxylate is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1H-pyrazolo[4,3-B]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of N-Boc-4-aminopyrazole-5-carbaldehydes with β-keto esters in acetic acid under reflux conditions. This reaction forms the pyrazolopyridine core, which is then esterified to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts such as palladium on carbon (Pd/C) may be employed to facilitate hydrogenation steps in the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1H-pyrazolo[4,3-B]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Hydrogenation reactions can reduce the compound to form tetrahydropyrazolopyridine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the pyrazolopyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation is typically carried out using hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst.
Major Products
Oxidation: Pyrazolopyridine carboxylic acids.
Reduction: Tetrahydropyrazolopyridine derivatives.
Substitution: Various substituted pyrazolopyridine derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 1H-pyrazolo[4,3-B]pyridine-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 1H-pyrazolo[4,3-B]pyridine-6-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The compound can also interact with cellular receptors, modulating signal transduction pathways such as the Ras/Erk and PI3K/Akt pathways, which are involved in cell proliferation and survival .
Comparison with Similar Compounds
Ethyl 1H-pyrazolo[4,3-B]pyridine-6-carboxylate can be compared with other pyrazolopyridine derivatives:
1H-Pyrazolo[3,4-B]pyridines: These compounds have a similar fused ring system but differ in the position of the nitrogen atoms within the rings.
Pyrazolo[3,4-C]pyridines: Another class of pyrazolopyridines with a different ring fusion pattern.
List of Similar Compounds
- 1H-Pyrazolo[3,4-B]pyridine
- Pyrazolo[3,4-C]pyridine
- Pyrazolo[4,3-C]pyridine
- Pyrazolo[4,3-B]pyridine
Properties
IUPAC Name |
ethyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)6-3-7-8(10-4-6)5-11-12-7/h3-5H,2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFBMJXIIWNKOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=NN2)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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